Rauvotetraphylline A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

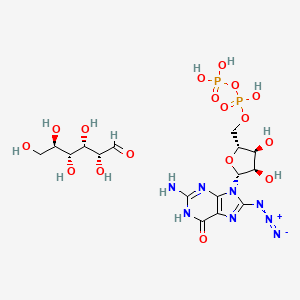

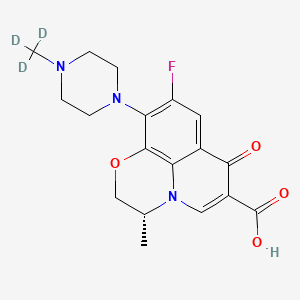

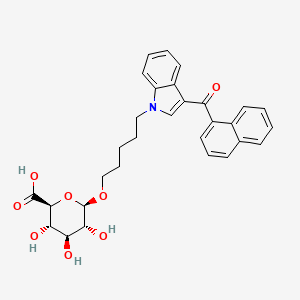

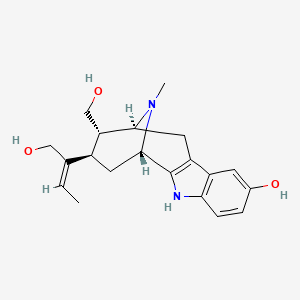

Rauvotetraphylline A is a natural product isolated from Rauvolfia tetraphylla . It is an indole alkaloid and is classified as a type of compound known as alkaloids .

Molecular Structure Analysis

This compound has a molecular formula of C20H26N2O3 . Its chemical name is (1S,12S,13S,14R)-14- [ (E)-1-hydroxybut-2-en-2-yl]-13- (hydroxymethyl)-16-methyl-3,16-diazatetracyclo [10.3.1.02,10.04,9]hexadeca-2 (10),4 (9),5,7-tetraen-7-ol .Physical And Chemical Properties Analysis

This compound appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

Cardio Protective Activity : Rauvolfia tetraphylla has been found to have cardio-protective potential. A study involving rats showed that leaf extract of this plant could be beneficial in protecting the heart, especially against myocardial infarction induced by isoproterenol hydrochloride (Nandhini & Bai, 2015).

Antioxidant Properties : The leaves of Rauvolfia tetraphylla possess significant antioxidant activities. The plant has been identified for its high flavonoid content and potential use as a natural antioxidant source in the food, cosmetic, and pharmaceutical industries (Nair, Panneerselvam, & Gopi, 2012).

Pharmacological Activities : The plant exhibits a range of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and antihypertensive properties. It is also noted for its content of valuable alkaloids like reserpine, which is important for medicinal uses (Shankar, Srinivas, & Rao, 2019).

Cytotoxic Activity on Cancer Cells : Extracts from Rauvolfia tetraphylla have shown cytotoxic activity against cervical cancer (HeLa) cells, indicating potential application in cancer treatment. This activity does not cause excessive damage to normal cells, suggesting selectivity in targeting cancer cells (Santiago-Cruz et al., 2019).

Anticonvulsant Activity : The leaves of Rauvolfia tetraphylla have been found to have significant anticonvulsant activity. This suggests its potential use in treating convulsive disorders (Singh, Tripathi, & Singh, 2019).

Genetic Diversity Studies : Molecular analysis of Rauvolfia tetraphylla has revealed distinct genetic variability, which is important for conservation and potential medicinal use (Padmalatha & Prasad, 2006).

Mechanism of Action

Target of Action

The primary targets of Rauvotetraphylline A are currently unknown. This compound is a relatively new discovery, and research is ongoing to identify its specific targets .

Mode of Action

The exact mode of action of this compound is still under investigation. It is known that this compound is an indole alkaloid , a class of compounds known for their wide range of biological activities. Indole alkaloids often interact with their targets by binding to specific receptors or enzymes, leading to changes in cellular function .

Biochemical Pathways

Given its classification as an indole alkaloid, it is likely that it interacts with multiple pathways, potentially leading to a variety of downstream effects .

Pharmacokinetics

As such, its bioavailability and the impact of these properties on its action are currently unknown .

Result of Action

The molecular and cellular effects of this compound’s action are still being researched. As an indole alkaloid, it may have a range of effects, potentially including anticancer, antimalarial, antihypertensive, and sedative properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details about how such factors impact this compound are currently unknown .

Biochemical Analysis

Biochemical Properties

Rauvotetraphylline A plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting cytotoxic effects . The compound’s interaction with proteins such as tubulin disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound interacts with DNA, causing DNA damage and triggering cell death pathways .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . The compound also affects cell signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell survival and proliferation . Furthermore, this compound influences cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves multiple pathways. It binds to tubulin, preventing microtubule polymerization and disrupting the mitotic spindle, which leads to cell cycle arrest at the G2/M phase . Additionally, this compound induces DNA damage by intercalating into the DNA helix, causing strand breaks and activating DNA damage response pathways . The compound also modulates gene expression by inhibiting transcription factors involved in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis . The compound’s efficacy may decrease over time due to potential degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant anticancer activity without causing severe toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound also affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and reduced energy production . Additionally, this compound influences the levels of reactive oxygen species, contributing to oxidative stress and cell death .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue . Additionally, this compound can cross the blood-brain barrier, suggesting potential effects on the central nervous system .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and disrupts microtubule dynamics . It also accumulates in the nucleus, where it binds to DNA and induces DNA damage . Post-translational modifications, such as phosphorylation, may influence the compound’s localization and activity within specific cellular compartments .

properties

IUPAC Name |

(1S,12S,13S,14R)-14-[(E)-1-hydroxybut-2-en-2-yl]-13-(hydroxymethyl)-16-methyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4(9),5,7-tetraen-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-3-11(9-23)13-7-19-20-15(8-18(22(19)2)16(13)10-24)14-6-12(25)4-5-17(14)21-20/h3-6,13,16,18-19,21,23-25H,7-10H2,1-2H3/b11-3-/t13-,16-,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGDPTFDPKCFEM-BKRWUIHZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(CO)C1CC2C3=C(CC(C1CO)N2C)C4=C(N3)C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/CO)\[C@@H]1C[C@H]2C3=C(C[C@@H]([C@H]1CO)N2C)C4=C(N3)C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is Rauvotetraphylline A and where is it found?

A1: this compound is a novel indole alkaloid first isolated from the aerial parts of the Rauvolfia tetraphylla plant. [, ] This plant, a member of the Apocynaceae family, is known for its traditional medicinal uses and is a rich source of bioactive compounds. [, ]

Q2: What other indole alkaloids are present in Rauvolfia tetraphylla?

A2: Rauvolfia tetraphylla contains a diverse array of indole alkaloids, including reserpine, reserpiline, yohimbine, ajmaline, and others. [] Notably, the leaves of this plant also contain the antipsychotic indole alkaloids α-yohimbine, isoreserpiline, and 10-methoxy tetrahydroalstonine. []

Q3: Has the structure of this compound been determined?

A3: Yes, the structure of this compound has been elucidated using spectroscopic techniques. Unfortunately, the provided abstracts do not specify the exact molecular formula, weight, or spectroscopic data. To obtain these details, it would be necessary to refer to the full research article describing the isolation and characterization of this compound [].

Q4: Have any biological activities been reported for this compound?

A4: While the provided abstracts do not explicitly mention specific biological activities for this compound, they highlight the diverse pharmacological potential of Rauvolfia tetraphylla extracts and its isolated constituents. [, ] These activities include antimicrobial, antioxidant, anti-inflammatory, cytotoxic, cardioprotective, and others. [, ] Further research is needed to determine if this compound contributes to any of these activities.

Q5: Are there any known synthetic routes to produce this compound?

A5: The provided abstracts focus on the isolation and identification of this compound from natural sources. [, ] There is no mention of synthetic routes for its production. Given the complex structure typical of indole alkaloids, synthesizing this compound in the laboratory would likely be a challenging endeavor.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/no-structure.png)

![(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B584760.png)